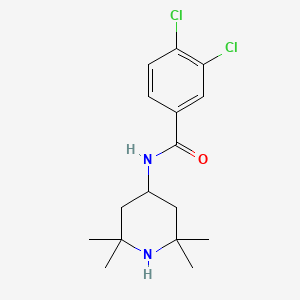

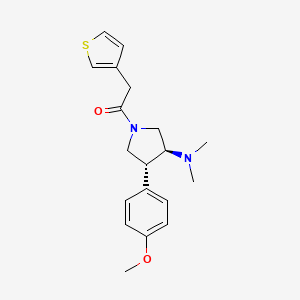

3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" belongs to a class of compounds known for their diverse applications, including potential use in materials science, pharmacology, and as intermediates in organic synthesis. These compounds often exhibit interesting chemical and physical properties due to the presence of the piperidine ring, a common motif in medicinal chemistry, and the dichloro-benzamide moiety, which can contribute to the compound's reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of complex organic compounds such as "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" typically involves multi-step organic reactions. Starting materials might include a piperidine derivative and a dichloro-benzamide precursor. Key steps could involve protection/deprotection strategies, activation of the benzamide, and nucleophilic substitution reactions. The synthesis route would be designed to optimize yields, minimize side reactions, and ensure the selective introduction of functional groups (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Molecular Structure Analysis

The molecular structure of compounds like "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" is characterized by X-ray crystallography or NMR spectroscopy. These techniques provide detailed information on the molecular geometry, conformation, and electronic structure, crucial for understanding the compound's reactivity and interaction with other molecules. The presence of dichloro and piperidinyl groups significantly influences the compound's electronic distribution and steric profile, affecting its chemical behavior (M. Boča, R. Jameson, & W. Linert, 2011).

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions, including but not limited to nucleophilic substitution, amidation, and coupling reactions. Their chemical properties are significantly influenced by the functional groups present, allowing for targeted modifications to achieve desired physical and biological properties. The dichloro groups, for example, may undergo substitution reactions with nucleophiles, while the piperidinyl moiety can be involved in forming bonds with electrophiles (R. Issac & J. Tierney, 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are determined by the compound's molecular structure. The presence of the tetramethylpiperidinyl group can increase lipophilicity, potentially affecting the compound's solubility in organic solvents. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of such compounds (Haining Gu et al., 2009).

Chemical Properties Analysis

The reactivity of "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" with other chemical entities is a key aspect of its chemical properties. This includes its behavior in acid-base reactions, its potential for forming hydrogen bonds due to the amide group, and its susceptibility to nucleophilic attack at the dichloro-benzamide moiety. These properties are essential for its applications in organic synthesis and possibly in drug design (I. Scott et al., 2007).

属性

IUPAC Name |

3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O/c1-15(2)8-11(9-16(3,4)20-15)19-14(21)10-5-6-12(17)13(18)7-10/h5-7,11,20H,8-9H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRACXCZRSFZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204241 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5629983.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(phenylthio)acetyl]pyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5629984.png)

![5,6-dimethyl-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5629999.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide](/img/structure/B5630006.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5630034.png)

![N-(4-hydroxy-3-methoxybenzyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5630062.png)

![9-(butylsulfonyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630082.png)

![3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5630087.png)